

L-858,051 chemical structure and properties

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Compound of Interest

Compound Name: L 858051

Cat. No.: B1674195

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An In-depth Technical Guide to L-858,051 For Researchers, Scientists, and Drug Development Professionals

Introduction

L-858,051 is a chemically modified, water-soluble analog of Forskolin, a labdane diterpene isolated from the Indian Coleus plant (*Coleus forskohlii*).^[1] This compound is a potent activator of adenylyl cyclase, a key enzyme in cellular signaling. Its enhanced water solubility compared to the parent compound, Forskolin, makes it a valuable tool for in vitro and cellular studies of the cyclic AMP (cAMP) signaling pathway. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of L-858,051.

Chemical Identity

L-858,051 is chemically known as 7-Deacetyl-7-[O-(N-methylpiperazino)- γ -butyryl]-Forskolin Dihydrochloride.^[2] It is a derivative of 7-deacetylforskolin, where the 7-hydroxyl group is esterified with a γ -butyryl moiety substituted with an N-methylpiperazino group. This modification significantly increases the hydrophilicity of the molecule.

Chemical and Physical Properties

The key chemical and physical properties of L-858,051 are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	7-Deacetyl-7-[O-(N-methylpiperazino)-γ-butyryl]-Forskolin Dihydrochloride	[2]
Synonyms	L-858,051, 7DMB-Forskolin	N/A
CAS Number	115116-37-5	[2]
Molecular Formula	C ₂₉ H ₄₈ N ₂ O ₇ ·2HCl	[2]
Molecular Weight	609.6 g/mol	[2]
Appearance	White solid	[3][4]
Solubility	Water: 12 mg/mL, Soluble in Methanol	[3]
Purity	≥92% (HPLC)	[3][4]
Storage	Store at 10-30°C. Following reconstitution, store at 4°C. Stock solutions are stable for up to 4 months at 4°C.	[3]
SMILES String	Cl.Cl.N4(CCN(CC4)C)CCCC(=O)O[C@@H]1[C@]2(O--INVALID-LINK--C(CC[C@@H]3O)(C)C)C)O">C@@(C)C=C)C	[3]
InChI Key	OAJWVIUBCCGPBN-BAPSVLWSA-N	[3]

Mechanism of Action and Signaling Pathway

L-858,051 functions as a direct activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). [3] The EC₅₀ for adenylyl cyclase activation by L-858,051 is approximately 13 μM. [3] The

resulting increase in intracellular cAMP levels leads to the activation of downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

Adenylyl Cyclase Signaling Pathway

The signaling pathway initiated by the activation of adenylyl cyclase by L-858,051 is a fundamental mechanism in cell regulation. The key steps are outlined in the diagram below.



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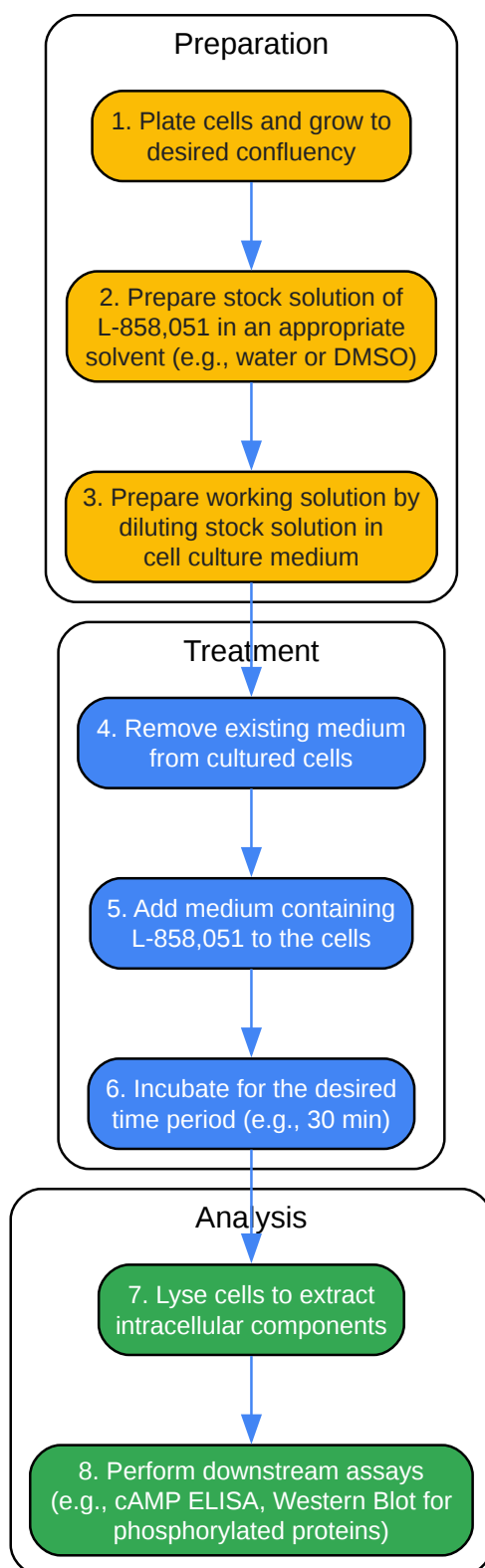
Figure 1. L-858,051 activated adenylyl cyclase signaling pathway.

Experimental Protocols

L-858,051 is a versatile tool for studying cAMP-mediated cellular processes. Below are detailed methodologies for key experiments where this compound has been utilized.

General Cell Culture Treatment Protocol

This protocol outlines a general procedure for treating cultured cells with L-858,051 to study its effects on intracellular cAMP levels and downstream signaling.



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Figure 2. General workflow for cell-based experiments using L-858,051.

Methodology:

- Cell Seeding: Plate the cells of interest (e.g., HEK293, primary neurons, or cardiomyocytes) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
- Preparation of L-858,051 Solution:
 - Prepare a stock solution of L-858,051 (e.g., 10 mM) in sterile, deionized water or an appropriate solvent like DMSO.
 - On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 μ M, 50 μ M, 100 μ M) in pre-warmed serum-free cell culture medium.
- Cell Treatment:
 - Aspirate the growth medium from the cultured cells.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the medium containing the desired concentration of L-858,051 to the cells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
 - Incubate the cells at 37°C in a CO₂ incubator for the desired duration (e.g., 15 minutes, 30 minutes, 1 hour).
- Downstream Analysis:
 - Following incubation, lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting, or a specific lysis buffer for cAMP assays).
 - Perform the desired downstream analysis, such as:
 - cAMP Measurement: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to quantify intracellular cAMP levels.

- Western Blotting: Analyze the phosphorylation status of PKA substrates (e.g., CREB) using phospho-specific antibodies.
- Reporter Gene Assays: If cells are transfected with a cAMP-responsive element (CRE)-luciferase reporter, measure luciferase activity to assess transcriptional activation.

Conclusion

L-858,051 is a valuable pharmacological tool for the investigation of the adenylyl cyclase/cAMP signaling pathway. Its enhanced water solubility and direct mechanism of action provide a reliable means to elevate intracellular cAMP levels for a variety of experimental applications. The information and protocols provided in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the multifaceted roles of cAMP in cellular physiology and pathophysiology.

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